molecular formula C8H14N2O2 B2429203 3-Tert-butyl-1-methylimidazolidine-2,4-dione CAS No. 905484-77-7

3-Tert-butyl-1-methylimidazolidine-2,4-dione

Cat. No.: B2429203
CAS No.: 905484-77-7
M. Wt: 170.212
InChI Key: QFGQZTGOEHUXLV-UHFFFAOYSA-N
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Description

3-Tert-butyl-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C8H14N2O2 and a molecular weight of 170.21 g/mol It is known for its unique structure, which includes a tert-butyl group and a methyl group attached to an imidazolidine-2,4-dione core

Preparation Methods

The synthesis of 3-Tert-butyl-1-methylimidazolidine-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of tert-butylamine with methyl isocyanate, followed by cyclization to form the imidazolidine-2,4-dione ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3-Tert-butyl-1-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Tert-butyl-1-methylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic effects .

Comparison with Similar Compounds

3-Tert-butyl-1-methylimidazolidine-2,4-dione can be compared with other imidazolidine-2,4-dione derivatives, such as:

    1-Methyl-3-phenylimidazolidine-2,4-dione: This compound has a phenyl group instead of a tert-butyl group, leading to different reactivity and applications.

    3-Tert-butyl-1-ethylimidazolidine-2,4-dione:

The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

3-tert-butyl-1-methylimidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-8(2,3)10-6(11)5-9(4)7(10)12/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFGQZTGOEHUXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)CN(C1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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